molecular formula C11H16ClFN2O2S B2775245 2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 1233955-52-6

2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Cat. No. B2775245
CAS RN: 1233955-52-6
M. Wt: 294.77
InChI Key: LVSFDHUINJCMOH-UHFFFAOYSA-N
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Description

“2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride” is a chemical compound with the molecular formula C11H15FN2O2S・HCl . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The specific synthesis process for this compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using NMR spectroscopy. The 1H NMR spectrum and 13C NMR spectrum provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulations

Research involving piperidine derivatives, similar to 2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, has explored their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate these properties, providing insights into their potential applications in corrosion prevention and materials science (Kaya et al., 2016).

Bioactive Sulfonamides with Cholinesterase Inhibition

Another study focused on synthesizing a series of new N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives with promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds could contribute to therapeutic strategies for diseases where cholinesterase activity is implicated, such as Alzheimer's disease (Khalid).

Arylsulfonamide Derivatives for CNS Receptor Antagonism

Research into multifunctional arylsulfonamide derivatives has shown potential in targeting central nervous system (CNS) receptors, specifically serotonin receptor subtypes 6 and 7 (5-HT6R and 5-HT7R). These receptors are associated with dementia and related behavioral and psychological symptoms. The structural studies of these derivatives, including their hydrochloride forms, provide insights into their pharmacological potential (Kalinowska‐Tłuścik et al., 2018).

Solid-State Characterization for Dementia Treatment

AND-1184, chemically related to this compound, has been studied for its potential as an active pharmaceutical ingredient (API) for dementia treatment. Solid-state NMR and X-ray crystallography provided detailed structural insights, facilitating the development of therapeutic compounds (Pawlak et al., 2021).

Antitumor Activity of Sulfonamide Derivatives

Several studies have synthesized and evaluated sulfonamide derivatives for their antitumor activity. These compounds, including those bearing piperidine nuclei, have shown potential as cancer therapeutics due to their ability to inhibit various biological targets, such as carbonic anhydrases and other enzymes implicated in cancer progression (Huang et al., 2001).

Safety and Hazards

The safety data sheet for a similar compound, “4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride”, provides some insights into potential hazards. If inhaled or ingested, or if it comes into contact with skin or eyes, it may cause irritation. In case of fire, containers may explode, and fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

The future directions for research on “2-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride” and similar compounds could involve exploring their potential applications in the pharmaceutical industry, given the significant role of piperidine derivatives in drug design . Further studies could also focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

2-fluoro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S.ClH/c12-10-3-1-2-4-11(10)17(15,16)14-9-5-7-13-8-6-9;/h1-4,9,13-14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSFDHUINJCMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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